molecular formula C21H24ClFN4O2 B4960952 N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide

N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide

Numéro de catalogue B4960952
Poids moléculaire: 418.9 g/mol
Clé InChI: CDDRTJUUQAAPIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, commonly known as BMS-986168, is a small molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. It was developed by Bristol-Myers Squibb as a potential treatment for autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.

Mécanisme D'action

N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. These cytokines are known to be involved in the pathogenesis of autoimmune diseases. BMS-986168 selectively inhibits N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, which leads to a reduction in the activation of downstream signaling pathways and ultimately, a decrease in inflammation and immune cell activation.
Biochemical and Physiological Effects:
In preclinical studies, BMS-986168 has been shown to effectively reduce inflammation and immune cell activation in animal models of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis. It has also been shown to be well-tolerated with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of BMS-986168 is its selectivity for N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, which reduces the risk of off-target effects. Additionally, its ability to effectively reduce inflammation and immune cell activation makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of BMS-986168 is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of BMS-986168. One direction is the exploration of its potential therapeutic applications in other autoimmune diseases beyond psoriasis, inflammatory bowel disease, and rheumatoid arthritis. Another direction is the investigation of its potential synergistic effects with other drugs that target different cytokines or signaling pathways. Additionally, the development of more potent and selective N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide inhibitors may lead to improved therapeutic outcomes for patients with autoimmune diseases.
Conclusion:
BMS-986168 is a promising small molecule inhibitor of the N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide enzyme that has shown potential therapeutic applications in autoimmune diseases. Its selectivity for N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide and ability to reduce inflammation and immune cell activation make it a promising candidate for further development. Future research directions include exploring its potential applications in other autoimmune diseases and investigating its synergistic effects with other drugs.

Méthodes De Synthèse

The synthesis of BMS-986168 involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-chlorobenzyl chloride to form N-(4-fluorophenyl)-2-chlorobenzylamine. This intermediate is then reacted with 1-(4-piperazinyl) ethylamine to form N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

BMS-986168 has been extensively studied for its potential therapeutic applications in autoimmune diseases. Preclinical studies have shown that it can effectively inhibit the N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide enzyme, which is involved in the signaling pathways of various cytokines that contribute to autoimmune diseases. This inhibition leads to a reduction in inflammation and immune cell activation, which can alleviate the symptoms of these diseases.

Propriétés

IUPAC Name

N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O2/c22-19-4-2-1-3-16(19)15-27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-18-7-5-17(23)6-8-18/h1-8H,9-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDRTJUUQAAPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.